molecular formula C23H25NO4 B2651372 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid CAS No. 1697232-27-1

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2651372
CAS No.: 1697232-27-1
M. Wt: 379.456
InChI Key: NABBJODXDVWFDY-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative with a carboxylic acid group at the 2-position and two methyl substituents at the 3-position of the piperidine ring. The Fmoc group serves as a protective moiety, commonly utilized in peptide synthesis to temporarily block reactive amine functionalities . This compound is structurally characterized by its bicyclic Fmoc group and the steric hindrance introduced by the 3,3-dimethyl substitution, which influences its reactivity, solubility, and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)12-7-13-24(20(23)21(25)26)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBJODXDVWFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697232-27-1
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected piperidine derivative. This can be achieved through the reaction of 3,3-dimethylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated peptide synthesizers, which can handle large quantities of reagents and provide precise control over reaction conditions. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in drug design and development due to its ability to function as a protecting group for amines in peptide synthesis. The fluorenylmethoxycarbonyl group is particularly valuable for stabilizing reactive intermediates during chemical reactions, which is crucial in the synthesis of complex pharmaceuticals.

Key Applications:

  • Peptide Synthesis : The fluorenylmethoxycarbonyl group allows for selective protection of amino groups, facilitating the synthesis of peptides with desired sequences.
  • Drug Development : Its structural properties enable it to act as a scaffold for developing new therapeutic agents targeting various biological pathways.

Organic Synthesis

The compound's reactivity makes it an important intermediate in organic synthesis. It can participate in several chemical reactions, including:

  • Coupling Reactions : It can be involved in coupling reactions to form larger molecular structures.
  • Functionalization : The carboxylic acid group allows for further functionalization, leading to diverse derivatives that may exhibit enhanced biological activity.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can impact its biological efficacy. Understanding these relationships is vital for optimizing drug candidates and improving their pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group temporarily protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Piperidine Backbone Modifications

  • Non-methylated analog: (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid lacks the 3,3-dimethyl groups. This absence reduces steric hindrance, enhancing its reactivity in peptide coupling reactions .
  • Fluorinated analogs :
    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 1221793-52-7) introduces fluorine atoms at the 4-position, increasing electronegativity and metabolic stability compared to the target compound .
  • Azetidine analogs :
    (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid replaces the six-membered piperidine ring with a four-membered azetidine, altering ring strain and conformational flexibility .

Substituent Modifications

  • Acetic acid derivatives :
    2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid (CAS 173690-47-6) features an acetic acid side chain instead of a direct carboxylic acid on the piperidine, reducing acidity (pKa ~4.5 vs. ~2.5 for the target compound) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
Target Compound C24H25NO4 391.46 3,3-dimethyl Not reported High steric hindrance
(S)-1-Fmoc-piperidine-2-carboxylic acid C21H21NO4 351.40 None 178–181 Lower lipophilicity (logP ~3.2)
4,4-Difluoro analog C21H19F2NO4 387.38 4,4-difluoro Not reported Enhanced metabolic stability
2-(Piperidin-4-yl)acetic acid derivative C21H21NO4 351.40 Acetic acid side chain Not reported Reduced acidity (pKa ~4.5)

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid, with the CAS number 1425942-11-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C21H23NO4Si
  • Molecular Weight : 381.5 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group and a carboxylic acid moiety.

Research indicates that compounds with similar structures often exhibit significant interaction with biological targets such as enzymes and receptors. Specifically, the fluorenylmethoxycarbonyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results from several studies are summarized in the table below:

Cell Line IC50 (nM) Mechanism of Action
RPMI840230-55Topoisomerase I targeting
P38835-60Induction of apoptosis via DNA damage
KB3-140-70Substrate for efflux transporters (MDR1)

These findings suggest that the compound exhibits potent cytotoxic effects, particularly through mechanisms involving topoisomerase inhibition and apoptosis induction .

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study demonstrated that derivatives of this compound showed significant topoisomerase I-targeting activity, which is crucial for disrupting cancer cell proliferation. The IC50 values for related compounds ranged from 30 to 55 nM in RPMI8402 cells, indicating strong cytotoxic potential .
  • Resistance Mechanisms : In investigations involving resistant cell lines (such as CPT-K5), it was noted that the compound's efficacy was reduced due to overexpression of efflux transporters like MDR1. This highlights the importance of understanding resistance mechanisms in developing effective therapeutic agents .
  • Comparative Analysis : Other studies have compared the biological activity of this compound with similar piperidine derivatives, revealing that modifications at specific positions can significantly alter their potency and selectivity against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid?

The compound is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection chemistry , commonly used in peptide synthesis. A general approach involves:

  • Step 1 : Protection of the piperidine nitrogen with the Fmoc group using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in a basic solvent (e.g., DMF or dichloromethane with DIEA as a base).
  • Step 2 : Introduction of the 3,3-dimethyl and carboxylic acid groups through alkylation or carboxylation reactions.
  • Step 3 : Final deprotection (if needed) and purification via reverse-phase HPLC or flash chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store as a lyophilized powder at -20°C (stable for 3 years) or in solution at 4°C (stable for 6 months). Avoid repeated freeze-thaw cycles .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. The compound may pose risks of acute toxicity (Category 4, H302, H315, H319) as per SDS data. Avoid inhalation or skin contact .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on Fmoc group signals (e.g., aromatic protons at 7.3–7.8 ppm) and piperidine ring protons.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+^+ ~434.5 g/mol).
  • HPLC : Purity assessment using a C18 column with a water/acetonitrile gradient .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1–2h) while maintaining high yields (~85–90%) for Fmoc-protected analogs.
  • Coupling Reagents : Use HATU or PyBOP instead of DCC to minimize side reactions.
  • Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility of hydrophobic intermediates .

Q. What strategies are effective in resolving contradictions in crystallographic data for Fmoc-protected compounds?

  • High-Resolution Data Collection : Use synchrotron radiation to improve data quality for SHELX refinement .
  • Twinned Crystals : Apply the TwinRotMat algorithm in SHELXL to model twinning.
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to detect disorders in the Fmoc group .

Q. How can the compound’s stability under biological assay conditions be evaluated?

  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Monitor degradation via HPLC.
  • Plasma Stability : Add to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant.
  • Light Sensitivity : Expose to UV (365 nm) and assess photodegradation using UV-Vis spectroscopy .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases or kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the Fmoc group in aqueous environments.
  • QSAR Models : Corrogate substituent effects (e.g., 3,3-dimethyl groups) on bioactivity using MOE or RDKit .

Methodological Notes

  • Safety : Always refer to SDS for hazard mitigation (e.g., use carbon dioxide fire extinguishers for combustion incidents) .
  • Data Gaps : Chronic toxicity and environmental impact data are limited; assume precautionary handling .
  • Contradictions : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require empirical validation for specific assays .

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